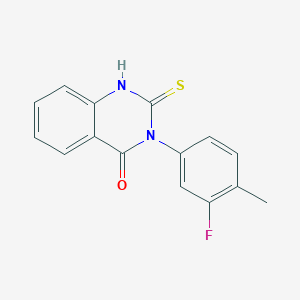

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

説明

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative with a unique structure that includes a fluorinated phenyl group and a mercapto group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with 2-mercaptoquinazolin-4(3H)-one under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as 3-fluoro-4-methylphenyl isocyanate and 2-mercaptoquinazolin-4(3H)-one. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity and quality.

化学反応の分析

Types of Reactions

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The quinazolinone ring can be reduced under specific conditions.

Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted quinazolinone derivatives with various functional groups.

科学的研究の応用

Chemistry

In the field of chemistry, 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The mercapto group can be oxidized to form sulfoxides or sulfones.

- Reduction : The quinazolinone ring can be reduced under specific conditions.

- Substitution : The fluorinated phenyl group can participate in nucleophilic substitution reactions.

These reactions enable chemists to explore new derivatives that may exhibit enhanced properties or functionalities.

Biology

The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Some notable findings include:

- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes.

- Receptor Modulation : The interaction of the compound with various receptors has been explored, indicating potential roles in modulating signaling pathways critical for cellular functions.

Medicine

In medicinal chemistry, this compound has shown promise in several therapeutic areas:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Research has highlighted its potential as an anticancer agent, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.

Industry

The unique properties of this compound make it suitable for various industrial applications:

- Material Development : It is utilized in developing new materials with specific chemical properties, particularly in coatings and polymers where enhanced durability and resistance are required.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry explored the inhibition of a specific enzyme by derivatives of quinazolinones, including this compound, demonstrating significant inhibitory activity against the target enzyme .

- Anticancer Activity Assessment : Research conducted by an academic institution evaluated the anticancer properties of this compound against various cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition .

- Material Science Application : An industry report detailed the use of this compound in formulating advanced polymeric materials that exhibit improved thermal stability and mechanical strength .

作用機序

The mechanism of action of 3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the mercapto group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

- 3-fluoro-4-methylphenyl isocyanate

- 2-mercaptoquinazolin-4(3H)-one

- 3-(4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one

Uniqueness

3-(3-fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both a fluorinated phenyl group and a mercapto group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.

生物活性

3-(3-Fluoro-4-methylphenyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, characterized by its unique structure that includes a mercapto group and a fluorinated aromatic substituent. Its molecular formula is C15H11FN2OS. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various tyrosine kinases, which play crucial roles in cellular functions such as growth and differentiation.

Chemical Structure and Properties

The structural features of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C15H11FN2OS |

| Molecular Weight | 284.32 g/mol |

| Functional Groups | Mercapto (-SH), Fluoro (F) |

| Core Structure | Quinazolinone |

The presence of the fluorine atom and the methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its binding affinity to biological targets.

Inhibition of Tyrosine Kinases

Research indicates that this compound exhibits significant inhibitory activity against various tyrosine kinases, including cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) kinases. These properties suggest potential applications in cancer therapy, where targeting these pathways can inhibit tumor growth.

A study evaluating quinazolin-4(3H)-one derivatives demonstrated that this compound exhibited potent cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The cytotoxicity was found to be significantly higher than the positive control lapatinib, with reported IC50 values indicating strong inhibitory effects against CDK2 and HER2 kinases .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding interactions of this compound with various protein targets. The findings indicate that this compound exhibits favorable binding affinities with several kinases, suggesting its potential as a selective inhibitor. The presence of fluorine and the mercapto group may enhance its interaction profile compared to other similar compounds .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- Cell Lines : MCF-7 (breast cancer), A2780 (ovarian cancer)

- Results : The compound showed IC50 values significantly lower than lapatinib, indicating high potency.

- IC50 Values :

- Inhibitory Activity Against Tyrosine Kinases

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Mercaptoquinazolin-4(3H)-one | Contains a mercapto group without fluorination | Anticancer activity against various cell lines |

| 3-(4-Methylphenyl)-2-mercaptoquinazolin-4(3H)-one | Similar phenyl substitution but lacks fluorine | Moderate kinase inhibition |

| 6-Fluoroquinazolin-4(3H)-one | Fluorinated but lacks mercapto group | Antimicrobial properties |

This comparison highlights the uniqueness of this compound due to its specific combination of functional groups that may confer enhanced biological activity and selectivity against specific targets compared to its analogs .

特性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSZYHGSMGLATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398505 | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512-75-0 | |

| Record name | MLS002920549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Fluoro-4-methylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。